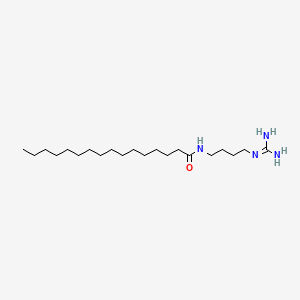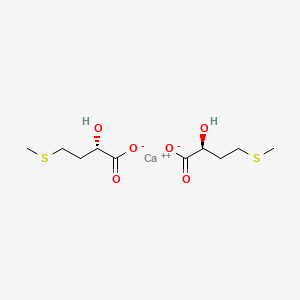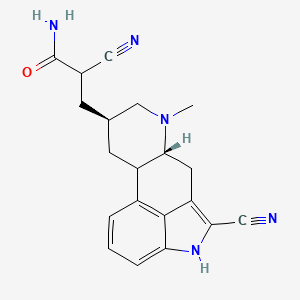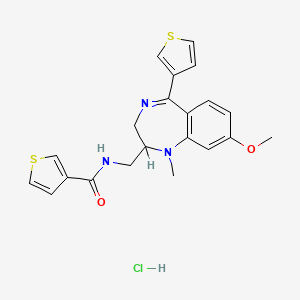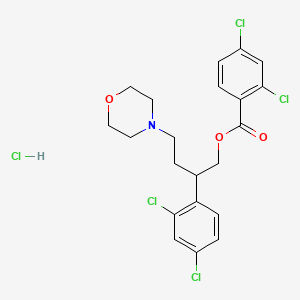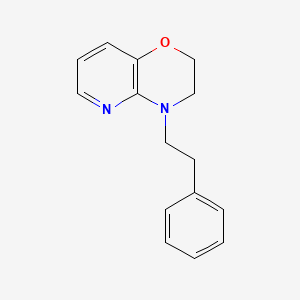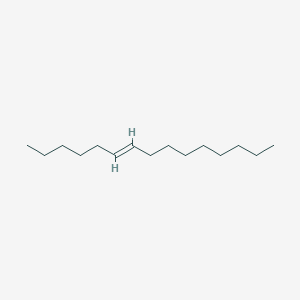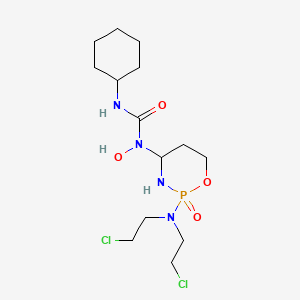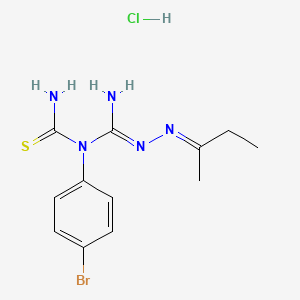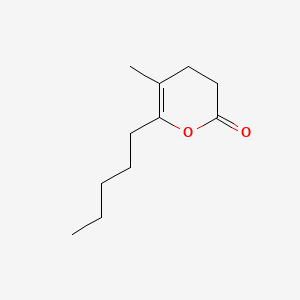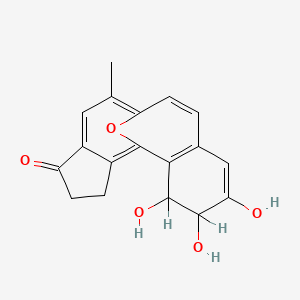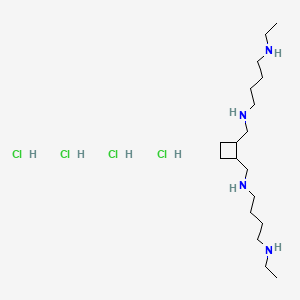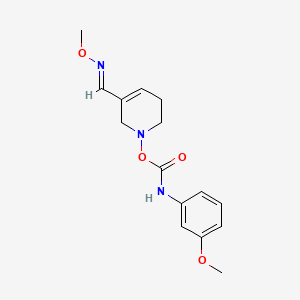
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro moiety, and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps. The synthetic route typically starts with the preparation of the pyridinecarboxaldehyde core, followed by the introduction of the tetrahydro moiety and the methoxyphenyl group. The final step involves the formation of the O-methyloxime. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the methoxyphenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific structural features and the presence of the methoxyphenyl group. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydro compounds, but they may lack the specific functional groups that confer unique properties to this compound.
Propriétés
Numéro CAS |
145071-66-5 |
|---|---|
Formule moléculaire |
C15H19N3O4 |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-20-14-7-3-6-13(9-14)17-15(19)22-18-8-4-5-12(11-18)10-16-21-2/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,17,19)/b16-10+ |
Clé InChI |
XSWTWYVRJLXPLD-MHWRWJLKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)ON2CCC=C(C2)/C=N/OC |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)ON2CCC=C(C2)C=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


